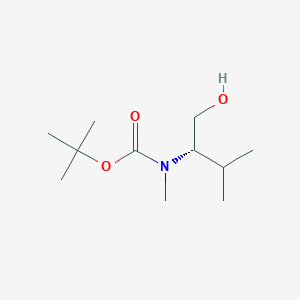

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a carbamate group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable chiral alcohol. One common method is the enantioconvergent carbenoid insertion into carbon-boron bonds, which allows for the formation of chiral centers with high enantioselectivity . This method involves the use of chiral oxazaborolidines derived from inexpensive α-amino esters, which create an asymmetric environment for effective enantioinduction .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the iterative homologation permitted by Matteson-type reactions . These reactions enable the insertion of methylene or substituted methylene units into carbon-boron bonds, forming chiral centers from readily available boronates .

Análisis De Reacciones Químicas

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.

Aplicaciones Científicas De Investigación

Chemical Research

(S)-tert-butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate serves as a building block in the synthesis of more complex molecules. Its unique structural features allow for various chemical transformations, including oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in organic synthesis.

Biological Research

In biological studies, this compound is utilized as a reagent in biochemical assays and enzyme activity studies. Its ability to interact with biological macromolecules enables researchers to investigate metabolic pathways and enzyme mechanisms.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. It has been studied as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapeutics.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antibacterial effects against various strains, suggesting potential applications in treating infections.

Mecanismo De Acción

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of enantiomerically pure compounds.

Actividad Biológica

(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate, with the CAS number 79069-14-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C11H23NO3, with a molecular weight of 203.28 g/mol. The compound is characterized by its high solubility and favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier permeability .

Research indicates that this compound may act as a prodrug, enhancing the delivery of active metabolites to target tissues. For example, studies involving related compounds suggest that it can undergo intramolecular rearrangement to yield pharmacologically active species, which may be particularly beneficial in treating central nervous system disorders .

Biological Activity

- CNS Distribution : The compound has been shown to effectively penetrate the blood-brain barrier, making it a candidate for treating neurological conditions. Its pharmacokinetic profile suggests it may deliver higher concentrations of active metabolites to the brain compared to traditional formulations .

- Tissue Selectivity : In studies comparing various prodrugs, this compound demonstrated selective tissue action, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

Study on Sobetirome Prodrugs

A relevant study evaluated the pharmacokinetics of sobetirome prodrugs, including one with similar structural features to this compound. The results indicated that the prodrug significantly increased sobetirome levels in the brain while reducing peripheral exposure. This suggests that compounds with similar structures could potentially offer enhanced therapeutic profiles in CNS applications .

| Tissue | AUC 0−>t (ng/g*h) Sobetirome | AUC 0−>t (ng/g*h) Prodrug |

|---|---|---|

| Brain | 9.9 | 17.2 |

| Serum | 472.6 | 136.5 |

| Liver | 2235 | 1017 |

| Heart | 180.3 | 57.2 |

| Kidney | 686.8 | 283.8 |

Toxicological Considerations

While the compound shows promise, safety evaluations are essential. Preliminary hazard statements indicate potential irritations and require caution during handling . Further toxicological studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h8-9,13H,7H2,1-6H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQXNCQNVUMSNJ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.